molecular formula C16H22N2O4 B4618554 N-butyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-butyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4618554
M. Wt: 306.36 g/mol
InChI Key: OEUHIZYXGNJHRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-butyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves reactions that yield highly substituted pyrazole skeletons, with specific substituents identified based on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques. For instance, compounds with similar structures were synthesized through reactions involving 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, leading to complex molecules with specified substituents and crystalline structures determined by X-ray diffraction studies (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by intricate arrangements, as evidenced by crystallographic studies. For example, a related compound crystallizes in the triclinic crystal system, showcasing the detailed molecular and crystal structures stabilized by specific hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds within this chemical family undergo various chemical reactions, leading to a collection of derivatives with diverse structures and potential applications. For instance, 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides were prepared, demonstrating chemoselective nucleophilic chemistry and highlighting the versatility of these compounds in chemical synthesis (Yu et al., 2009).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

In chemical synthesis, this compound serves as a precursor or an intermediate in the creation of complex molecules. For example, the synthesis of pyrazole and isoxazole derivatives has been explored for their potential as anti-inflammatory agents, showing significant activity in vivo against induced edema. These syntheses illustrate the compound's utility in generating novel therapeutic candidates with reduced ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Additionally, the compound's structure has been analyzed using X-ray crystallography, revealing insights into its molecular configuration and intermolecular interactions. Such structural analyses are crucial for understanding the physical and chemical properties that govern the compound's reactivity and potential applications (Prabhuswamy et al., 2016).

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of derivatives of N-butyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has uncovered promising therapeutic potentials. For instance, derivatives exhibiting significant anti-inflammatory properties with minimal ulcerogenic effects suggest a potential for the development of safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).

Moreover, the exploration of these compounds in cancer research indicates a potential for the development of novel anticancer agents. The ability to inhibit specific signaling pathways or induce cytotoxic effects in cancer cells highlights the compound's relevance in designing new therapeutic strategies (Shaw et al., 2012).

properties

IUPAC Name

N-butyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-4-5-8-17-16(19)15-10-12(18-22-15)11-6-7-13(20-2)14(9-11)21-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUHIZYXGNJHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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